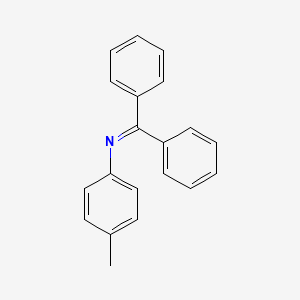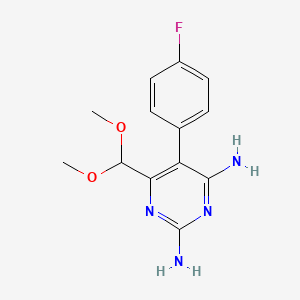![molecular formula C6H12N2O3 B14688498 methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate CAS No. 35675-19-5](/img/structure/B14688498.png)
methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and chemical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate can be achieved through several methods. One common approach involves the reaction of amines with organic carbonates such as dimethyl carbonate. This environmentally benign route avoids the use of hazardous materials like phosgene . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbamoyl chlorides, which are formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate undergoes various chemical reactions, including:
Oxidation: Carbamates can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert carbamates into amines.
Substitution: Carbamates can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbamates can yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels at nerve synapses, resulting in increased stimulation of nerve endings . The compound’s molecular targets include acetylcholinesterase and other related enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate include:
Methyl carbamate: A simpler carbamate used in various chemical reactions.
Ethyl carbamate: Another carbamate with similar properties and applications.
Carbaryl: A carbamate insecticide with a similar mechanism of action.
Propiedades
Número CAS |
35675-19-5 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-4-11-8-5(2)7-6(9)10-3/h4H2,1-3H3,(H,7,8,9) |
Clave InChI |
BGSWTZWVYQZYOS-UHFFFAOYSA-N |
SMILES isomérico |
CCO/N=C(\C)/NC(=O)OC |
SMILES canónico |
CCON=C(C)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
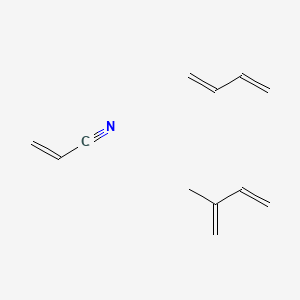
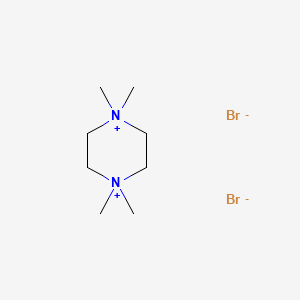
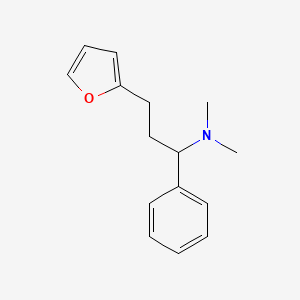
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
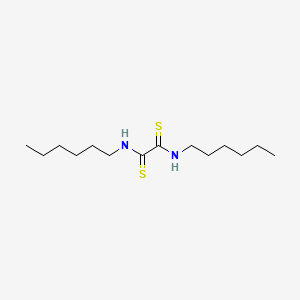
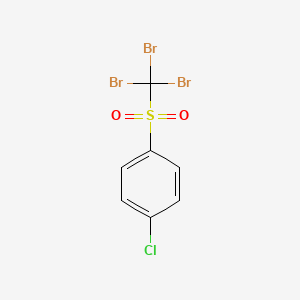

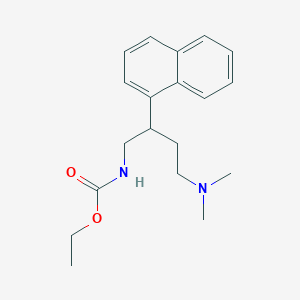

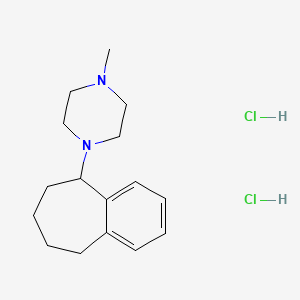
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
